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Compound of Interest

Compound Name: N-Allyloxyphthalimide

Cat. No.: B1272531

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
synthesis of N-allyloxyphthalimides via an electrochemically induced cross-dehydrogenative
C-O coupling reaction. This method offers a direct approach to functionalize alkenes bearing
allylic hydrogen atoms with the N-hydroxyphthalimide (NHPI) moiety, avoiding pre-
functionalization of the starting materials.[1][2]

Introduction

Cross-dehydrogenative coupling (CDC) reactions are powerful tools in organic synthesis for the
formation of C-C and C-heteroatom bonds directly from C-H and X-H bonds (where X is a
heteroatom).[1][2] This approach is highly atom-economical and aligns with the principles of
green chemistry by minimizing waste and avoiding the use of pre-functionalized substrates
often required in traditional cross-coupling reactions.[1][2]

The electrochemical synthesis of N-allyloxyphthalimides represents a significant
advancement in CDC reactions.[1][2] It utilizes an electrochemical setup to generate the key
phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI).[1][2] This radical then
acts as a hydrogen atom transfer (HAT) mediator, abstracting an allylic hydrogen from an
alkene to form a stabilized allylic radical.[1][2] Subsequent radical-radical recombination yields
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the desired N-allyloxyphthalimide product.[1][2] This method has been shown to be effective
for a range of cyclic and acyclic alkenes, providing moderate to good yields.[1][2]

Data Presentation

The following table summarizes the substrate scope for the electrochemical cross-
dehydrogenative C-O coupling of various alkenes with N-hydroxyphthalimide. The reactions
were carried out under optimized electrochemical conditions.

Table 1: Substrate Scope of Electrochemically Induced Allylic C-O Coupling of Alkenes with N-
Hydroxyphthalimide[1]
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Entry Alkene Substrate Product

Yield (%)

2-(Cyclohex-2-en-1-
1 Cyclohexene yloxy)isoindoline-1,3-

dione

70

2-((2)-Cyclooct-2-en-
2 Cyclooctene 1-yloxy)isoindoline-
1,3-dione

68

2-(Hex-1-en-3-
yloxy)isoindoline-1,3-

3 Hex-1-ene dione & 2-(Hex-2-en-
1-yloxy)isoindoline-
1,3-dione

79 (total)

2-((E)-3-(benzo[d][1]
[3]dioxol-5-
ylallyloxy)isoindoline-
1,3-dione

4 Safrole

76

2-((E)-3-
5 Allylbenzene Phenylallyloxy)isoindo
line-1,3-dione

54

2-((2,3-Dimethylbut-2-
en-1-
yl)oxy)isoindoline-1,3-
6 2,3-Dimethylbut-2-ene  dione & 2-((2,3-
Dimethylbut-3-en-2-
yl)oxy)isoindoline-1,3-

dione

53 (total)

Experimental Protocols

Materials and Equipment:
» N-Hydroxyphthalimide (NHPI)

o Alkene substrates
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e Pyridine

¢ Pyridinium perchlorate ([PyH]CIOa4)

o Acetonitrile (CHsCN), distilled over P20s

e Dichloromethane (DCM), distilled over K2COs

o Petroleum ether (PE), 40-60 °C, distilled over K2COs

e Undivided 10 mL electrochemical cell

e Carbon felt anode (10 mm x 30 mm x 3 mm)

e Platinum wire cathode

e DC-regulated power supply

e Magnetic stirrer

o Standard laboratory glassware for workup and purification

« Silica gel for column chromatography (0.060—-0.200 mm, 60 A)
General Procedure for Electrochemical Synthesis of N-Allyloxyphthalimides:[1]

e Cell Assembly: An undivided 10 mL electrochemical cell is equipped with a carbon felt anode
and a platinum wire cathode. The electrodes are connected to a DC-regulated power supply.

e Reaction Mixture Preparation: To the electrochemical cell, add the alkene (1.5 mmol, 3.0
equiv), N-hydroxyphthalimide (0.5 mmol, 1.0 equiv, 82 mg), pyridine (0.5 mmol, 40 mg), and
pyridinium perchlorate (0.5 mmol, 90 mg).

o Electrolysis: Add 10.0 mL of acetonitrile to the cell. The reaction mixture is electrolyzed under
a constant current of 50 mA at 25 °C with magnetic stirring. The total charge passed is 2.2
F/mol relative to N-hydroxyphthalimide.
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o Workup: Upon completion of the electrolysis, the electrodes are washed with
dichloromethane (2 x 20 mL). The organic phases are combined and concentrated under
reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel using
an appropriate eluent (e.g., DCM or a mixture of DCM/PE) to afford the pure N-
allyloxyphthalimide product.

o Characterization: The structure and purity of the isolated products are confirmed by NMR
spectroscopy (*H and 13C) and high-resolution mass spectrometry (HRMS).

Visualizations
Reaction Mechanism
The proposed mechanism for the electrochemically induced cross-dehydrogenative C-O

coupling involves the initial generation of the phthalimide-N-oxyl (PINO) radical, which then
participates in a hydrogen atom abstraction and subsequent radical recombination.
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Caption: Proposed mechanism for the electrochemical C-O coupling.
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Experimental Workflow

The general workflow for the synthesis and isolation of N-allyloxyphthalimides is a
straightforward process involving electrochemical reaction followed by standard purification

techniques.

Reaction Setup

Combine Alkene, NHPI,
Pyridine, and [PyH]CIO4
in Acetonitrile

'

Assemble Undivided
Electrochemical Cell

'

Apply Constant Current (50 mA)
with Stirring at 25 °C

Workup and| Purification

Wash Electrodes with DCM

:

Combine Organic Phases and
Concentrate under Reduced Pressure

'

Purify by Flash Column
Chromatography

'

Isolate Pure
N-Allyloxyphthalimide
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Caption: General experimental workflow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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